ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Description
This compound is a triazole-based derivative featuring a 2-chlorophenyl group at position 5 of the 1,2,4-triazole ring and an ethyl substituent at position 2. The sulfanyl acetyl linker bridges the triazole moiety to an ethyl benzoate ester group. The presence of the triazole ring enhances stability and hydrogen-bonding capacity, while the chlorophenyl and ethyl groups influence lipophilicity and steric interactions .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-3-26-19(16-7-5-6-8-17(16)22)24-25-21(26)30-13-18(27)23-15-11-9-14(10-12-15)20(28)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXMGNSVSDDDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: This step involves the reaction of thiol groups with appropriate electrophiles.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the triazole ring or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Triazole Derivatives
Triazole rings are common in bioactive molecules due to their hydrogen-bonding and π-π stacking capabilities. Key analogs include:
Impact of Substituents :
- Chlorophenyl Position : 2-chlorophenyl (target compound) vs. 4-chlorophenyl () alters steric hindrance and dipole interactions .
- Triazole Modifications : Pyrrole () or benzothiophene () substitutions modulate solubility and target binding .
Benzoate Esters with Varied Functional Groups
The ethyl benzoate moiety is critical for esterase-mediated hydrolysis and bioavailability. Comparisons include:
| Compound Name | Structural Differences | Key Properties | References |
|---|---|---|---|
| Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate | Cyano-enoyl group instead of triazole-sulfanyl acetyl | Enhanced electrophilicity; potential for Michael addition reactions | |
| Ethyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate | Isopropylphenyl and acryloyl groups | Increased hydrophobicity; altered pharmacokinetics | |
| Methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | Methyl ester instead of ethyl; methoxyphenyl substituent | Faster hydrolysis kinetics; modified receptor affinity |
Functional Group Effects :
- Ester Group : Ethyl (target) vs. methyl () affects metabolic stability and half-life .
- Electron-Withdrawing Groups: Cyano (–14) enhances reactivity but may reduce bioavailability .
Thiazole/Thiazinan Derivatives
Compounds with sulfur-containing heterocycles exhibit distinct electronic properties:
| Compound Name | Structural Differences | Key Properties | References |
|---|---|---|---|
| Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate | Thiazinan ring with imino and carbonyl groups | Chelation potential; metal-binding activity | |
| ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE | Thiazolidinone core with phenylmethylidene | Antioxidant and anti-inflammatory activity reported |
Ring System Influence :
- Thiazinan () vs. thiazolidinone () alters conformational flexibility and hydrogen-bonding patterns .
Quinazolinone and Oxadiazole Derivatives
These scaffolds are explored for kinase inhibition and antimicrobial effects:
| Compound Name | Structural Differences | Key Properties | References |
|---|---|---|---|
| Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]benzoate | Quinazolinone core with ethoxyphenyl | DNA intercalation potential; antitumor activity | |
| ETHYL 4-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate | Oxadiazolo-pyrazine and dichlorobenzyl groups | Antimicrobial and anticancer properties |
Core Heterocycle Impact :
- Quinazolinone () provides planar rigidity for DNA interaction, while oxadiazole () enhances metabolic resistance .
Biological Activity
Ethyl 4-[(2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfany}acetyl)amino]benzoate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties based on recent studies.
- Molecular Formula : C19H17Cl2N5OS
- Molecular Weight : 434.34 g/mol
- CAS Number : 497231-49-9
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. Ethyl 4-[(2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfany}acetyl)amino]benzoate has been tested against various strains of bacteria:
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
These results indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro tests against common fungal pathogens revealed the following results:
| Fungal Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Candida albicans | 20 | 32 |
| Aspergillus niger | 17 | 64 |
The antifungal efficacy suggests that the compound could be a candidate for developing new antifungal therapies .
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. Ethyl 4-[(2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfany}acetyl)amino]benzoate was evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Cell Wall Synthesis : Similar to other triazole derivatives, it may disrupt the synthesis of the fungal cell wall.
- Interference with Nucleic Acid Synthesis : The compound may inhibit enzymes involved in DNA replication and repair in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable case study involved the use of ethyl derivatives in combination therapies for resistant strains of bacteria and cancer cells. In one study, combining this compound with conventional antibiotics enhanced the overall antibacterial effect against resistant Staphylococcus aureus strains .
Another research highlighted its effectiveness in reducing tumor size in vivo when administered alongside standard chemotherapy agents, suggesting synergistic effects that warrant further investigation .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, and how can byproducts be systematically analyzed?
- Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., absolute ethanol with glacial acetic acid as a catalyst), controlling reaction time (e.g., 4-hour reflux), and purification via reduced-pressure solvent evaporation and filtration . Byproduct analysis requires techniques like TLC, HPLC, or LC-MS to identify unreacted intermediates or side products. For example, residual 4-amino-triazole derivatives or substituted benzaldehyde intermediates can be detected using reverse-phase chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm the presence of the 2-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the ethyl ester moiety (δ 1.2–1.4 ppm for CH3 and δ 4.1–4.3 ppm for CH2) .
- Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak (expected m/z ~500–550) and fragmentation patterns (e.g., loss of CO2 from the ester group) .
- IR Spectroscopy : Identify the carbonyl stretch of the ester (~1720 cm⁻¹) and the amide bond (~1650 cm⁻¹) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting triazole-interacting proteins (e.g., cytochrome P450 or kinase enzymes). Use fluorescence-based assays to monitor inhibition kinetics. For example, triazole derivatives have shown activity against fungal CYP51 enzymes, which can be tested using lanosterol demethylase inhibition protocols .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are effective for triazole derivatives .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal CYP51). Dock the compound into active sites using crystallographic data (PDB ID: 3JUS) and analyze binding energies (< -8 kcal/mol suggests strong affinity) .
Q. How can structure-activity relationship (SAR) studies be conducted using structural analogs of this compound?
- Methodological Answer : Synthesize analogs by modifying the 2-chlorophenyl group (e.g., replace with 4-fluorophenyl) or the ethyl ester moiety (e.g., substitute with methyl). Test these analogs in parallel biological assays (e.g., antifungal activity) and correlate substituent effects with potency. For example, bulky substituents on the triazole ring may reduce membrane permeability .
Q. What experimental designs are recommended for studying the compound’s stability under environmental or physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions .
- Photostability : Expose to UV light (300–400 nm) and quantify degradation products using LC-MS/MS. Sulfanyl acetamide linkages may form disulfide byproducts .
Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Validate parameters:
| Parameter | Requirement |
|---|---|
| Linearity | R² > 0.999 |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
| Recovery (spiked) | 95–105% |
Q. What strategies improve solubility and formulation for in vivo studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Nanoemulsions : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release.
- Solid Dispersion : Prepare with PVP-K30 to increase dissolution rates .
Key Data from Literature
| Study Focus | Key Finding | Reference |
|---|---|---|
| Triazole Ring Reactivity | DFT calculations show HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity | |
| Enzyme Inhibition | IC50 of 12 µM against CYP51 in Candida albicans | |
| Hydrolytic Degradation | Half-life of 8 hours at pH 9 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
